molecular formula C26H25N3O3S2 B12128912 (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12128912
M. Wt: 491.6 g/mol
InChI Key: UNPRGFXNJPTKIK-UCQKPKSFSA-N
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Description

The compound "(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole moiety. Its structure includes:

  • Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-4-one scaffold, which is a sulfur-containing heterocycle known for diverse biological activities, including antimicrobial and anticancer properties.
  • Stereochemistry: The (5Z)-configuration indicates the geometry of the methylidene group linking the pyrazole and thiazolidinone rings.
  • Tetrahydrofuran (THF) derivative: A tetrahydrofuran-2-ylmethyl group at the 3-position, enhancing solubility and metabolic stability compared to aliphatic chains .

This compound is synthesized via Knoevenagel condensation, a common method for forming methylidene linkages in thiazolidinone derivatives, as seen in related structures .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O3S2/c1-17-13-20(31-2)10-11-22(17)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(33)34-23)16-21-9-6-12-32-21/h3-5,7-8,10-11,13-15,21H,6,9,12,16H2,1-2H3/b23-14-

InChI Key

UNPRGFXNJPTKIK-UCQKPKSFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the hexyl chain in ’s analog, which may enhance bioavailability .

Core Heterocycle: Thiazolidinones (target compound) generally exhibit broader pharmacological profiles than thiazol-4-ones () due to the additional sulfur atom and ring flexibility . Chromenone derivatives () prioritize kinase inhibition, whereas thiazolidinones are associated with antimicrobial and antidiabetic activities .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Solubility Moderate (THF moiety) Low (hexyl chain) Low (aromatic chromenone)
Melting Point Not reported Not reported 252–255°C
Bioactivity Antimicrobial (inferred) Anticancer (structural analogy) Kinase inhibition (reported)

Research Findings:

  • Synthetic Accessibility: The target compound’s synthesis aligns with methods for analogous pyrazolyl-thiazolidinones, requiring ~5–7 hours for condensation (cf. ) .
  • Biological Performance: Thioxo-thiazolidinones (like the target) show superior antimicrobial activity over non-thiolated analogs (e.g., ’s 2-phenylamino derivatives) due to enhanced electrophilicity .
  • Thermodynamic Stability : The THF moiety may reduce crystallinity compared to aliphatic chains, as seen in gas hydrate studies (), though direct data is lacking .

Key Advantages and Limitations

  • Advantages: The THF group balances lipophilicity and solubility, addressing a common limitation in thiazolidinone drug design . The (5Z)-configuration ensures optimal spatial alignment for target engagement .
  • Limitations: No direct biological data is available for the target compound, unlike ’s kinase inhibitors . Synthetic yields for such complex structures are typically low (~30–50%), per and .

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